4-Bromo-2,6-difluoro-3-methylphenol is an organic compound with the molecular formula C₇H₅BrF₂O. It appears as a white to light yellow solid and has a low volatility at room temperature. This compound is soluble in various organic solvents, including ethanol and dimethyl sulfoxide . Its structure features a bromine atom and two fluorine atoms attached to a phenolic ring, along with a methyl group at the 3-position, which influences its chemical reactivity and biological activity.
These reactions make 4-bromo-2,6-difluoro-3-methylphenol a versatile intermediate in organic synthesis .
4-Bromo-2,6-difluoro-3-methylphenol exhibits notable biological activities. Halogenated phenols are often investigated for their potential antimicrobial and antifungal properties. Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes or cellular pathways, making them candidates for pharmaceutical applications . Additionally, halogenated anilines have been shown to interact with biological targets such as tyrosine kinases, which are crucial in cancer therapy.
Several methods exist for synthesizing 4-bromo-2,6-difluoro-3-methylphenol:
4-Bromo-2,6-difluoro-3-methylphenol has several applications across different fields:
Research on interaction studies indicates that 4-bromo-2,6-difluoro-3-methylphenol can interact with various biological receptors and enzymes. Its halogenated structure allows it to bind effectively to active sites on proteins, potentially inhibiting their function. Such interactions are crucial for developing new therapeutic agents targeting specific diseases .
Several compounds share structural similarities with 4-bromo-2,6-difluoro-3-methylphenol. Here are some notable examples:
The uniqueness of 4-bromo-2,6-difluoro-3-methylphenol lies in its combination of both bromine and fluorine substituents along with a methyl group on the phenolic ring, which alters its reactivity profile compared to other similar compounds. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical development.
The compound’s IUPAC name, 4-bromo-2,6-difluoro-3-methylphenol, reflects its substitution pattern:
Molecular Formula: C₇H₅BrF₂O
Molecular Weight: 223.01 g/mol .
CAS Registry Number: 1365272-26-9 .
Property | Value | Source |
---|---|---|
Melting Point | 53–57°C (observed) | |
Boiling Point | Not reported (low volatility) | |
XLogP3 (Partition Coefficient) | 2.8 | |
Solubility | Organic solvents (e.g., ethanol, DMSO) |
Structural Features: